REACTION_SMILES
|
[CH3:12][CH2:13][CH2:14][CH2:15][N:16]=[C:17]=[O:18].[CH3:19][C:20]#[N:21].[CH3:22][N:23]([CH3:24])[c:25]1[cH:26][cH:27][n:28][cH:29][cH:30]1.[nH:1]1[cH:2][cH:3][c:4]2[c:5]([CH:10]=[O:11])[cH:6][cH:7][cH:8][c:9]12>>[n:1]1([C:17]([NH:16][CH2:15][CH2:14][CH2:13][CH3:12])=[O:18])[cH:2][cH:3][c:4]2[c:5]([CH:10]=[O:11])[cH:6][cH:7][cH:8][c:9]12
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCCCN=C=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC#N
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)c1ccncc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=Cc1cccc2[nH]ccc12
|
Name
|
|
Type
|
product
|
Smiles
|
CCCCNC(=O)n1ccc2c(C=O)cccc21
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |